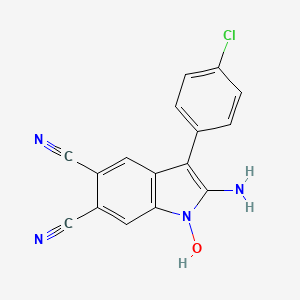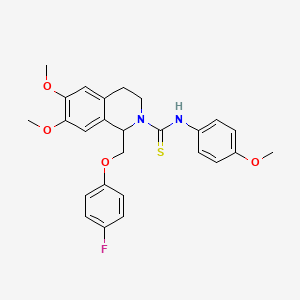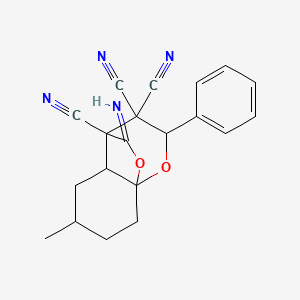
2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, offers a range of possibilities in scientific research and industrial applications.
准备方法
The synthesis of 2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and an activated phenol under specific conditions . The reaction is often catalyzed by recyclable basic ionic liquids, which offer an environmentally friendly approach . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to various reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of cellular processes, making it effective in therapeutic applications.
相似化合物的比较
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbinol: Known for its anticancer properties.
2-amino-3-(4-chlorobenzoyl)-thiophene: Studied for its allosteric enhancer activity. Compared to these compounds, 2-amino-3-(4-chlorophenyl)-1-hydroxy-1H-indole-5,6-dicarbonitrile offers unique structural features that enhance its binding affinity and biological activity.
属性
分子式 |
C16H9ClN4O |
|---|---|
分子量 |
308.72 g/mol |
IUPAC 名称 |
2-amino-3-(4-chlorophenyl)-1-hydroxyindole-5,6-dicarbonitrile |
InChI |
InChI=1S/C16H9ClN4O/c17-12-3-1-9(2-4-12)15-13-5-10(7-18)11(8-19)6-14(13)21(22)16(15)20/h1-6,22H,20H2 |
InChI 键 |
QIOGQIXNCRSTLL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(N(C3=C2C=C(C(=C3)C#N)C#N)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(benzylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14999366.png)
![methyl [7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B14999372.png)
![6-(3-chlorophenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14999383.png)
![8-(4-methylphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14999386.png)
![3,4-dimethoxy-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14999387.png)
![Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14999393.png)
![4-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B14999409.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide](/img/structure/B14999417.png)

![4-Tert-butyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzamide](/img/structure/B14999424.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B14999427.png)
![N-(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B14999431.png)

![N~2~-acetyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide](/img/structure/B14999444.png)
